
Cyclacillin
Descripción general
Descripción
La ciclacilina es un antibiótico aminopenicilínico, que es un análogo ciclohexilamida del ácido penicilánico. Se conoce por su alta biodisponibilidad y resistencia a la hidrólisis por beta-lactamasa, lo que la hace más efectiva que otras penicilinas . La ciclacilina se usó para tratar infecciones bacterianas causadas por organismos susceptibles, pero ha sido reemplazada por antibióticos más nuevos .
Métodos De Preparación
La ciclacilina se sintetiza a través de una serie de reacciones químicas. El proceso comienza con la reacción de ciclohexanona con carbonato de amonio y cianuro de potasio bajo las condiciones de la reacción de Bucherer-Bergs, lo que lleva a la formación de hidantoína . La hidrólisis ácida de la hidantoína da como resultado la formación de un α-aminoácido . Este α-aminoácido se trata luego con fosgeno para proteger el grupo amino y activar el grupo carboxilo hacia la formación de amida . El paso final implica la reacción de este intermedio con ácido 6-aminopenicilánico para producir ciclacilina .
Análisis De Reacciones Químicas
La ciclacilina experimenta varias reacciones químicas, que incluyen:
Oxidación y reducción: La ciclacilina puede sufrir reacciones de oxidación y reducción, aunque las condiciones y los reactivos específicos para estas reacciones no se detallan comúnmente en la literatura.
Sustitución: La ciclacilina puede participar en reacciones de sustitución, particularmente involucrando los grupos amino y carboxilo.
Los reactivos comunes utilizados en estas reacciones incluyen fosgeno para proteger los grupos amino y activar los grupos carboxilo, y varios ácidos para la hidrólisis . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Treatment of Acute Sinusitis
Cyclacillin has been evaluated for its effectiveness in treating acute sinus infections. A study involving 40 patients with bacterial sinus infections found that over 70% experienced symptom remission within six days, with a total remission rate exceeding 90% within ten days. The treatment was well-tolerated, with gastrointestinal disturbances being the most common side effect, which resolved with antacid use .
Comparative Efficacy Studies
A double-blind clinical trial compared this compound with ampicillin in over 2,500 patients suffering from various infections, including genitourinary and respiratory tract infections. The results indicated that this compound had comparable efficacy to ampicillin, with a slightly lower incidence of gastrointestinal side effects such as diarrhea and rash . Specifically, diarrhea occurred in 9.1% of children treated with this compound compared to 19.2% in those treated with ampicillin (P < 0.001) .
Pediatric Use
In pediatric populations, this compound has been particularly effective for treating otitis media. Children received a dosage of 50 to 100 mg/kg per day, resulting in high rates of clinical improvement and low incidence of adverse effects .
Safety Profile
The safety profile of this compound is generally favorable. In studies, only a small percentage of patients reported side effects, primarily gastrointestinal issues that were mild and transient. For instance, only 5.1% of patients experienced diarrhea compared to 12.5% in the ampicillin group . The incidence of rashes was also lower in the this compound group (1.7%) compared to ampicillin (3.1%) .
Summary of Clinical Findings
Study | Population | Dosage | Efficacy Rate | Side Effects |
---|---|---|---|---|
This compound in Acute Sinusitis | 40 patients | 500 mg every 6 hours | >70% remission in 6 days | Mild gastrointestinal disturbances |
Double-Blind Study (this compound vs Ampicillin) | 2,581 patients | 500 mg every 6 hours (adults), 50-100 mg/kg/day (children) | This compound: 70%, Ampicillin: 71% | This compound: 9.1% diarrhea; Ampicillin: 19.2% diarrhea |
Mecanismo De Acción
La ciclacilina ejerce sus efectos inhibiendo la síntesis de la pared celular en las bacterias. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, que es esencial para la resistencia y rigidez de la pared celular . Esto conduce al debilitamiento de la pared celular y, en última instancia, a la lisis y muerte de la célula bacteriana . La ciclacilina es estable en presencia de varias beta-lactamasas, incluidas las penicilinasas y algunas cefalosporinasas .
Comparación Con Compuestos Similares
La ciclacilina es similar a otras aminopenicilinas como la ampicilina y la amoxicilina. tiene algunas propiedades únicas:
Mayor biodisponibilidad: La ciclacilina se absorbe mejor cuando se administra por vía oral en comparación con la ampicilina.
Resistencia a las beta-lactamasas: La ciclacilina es más resistente a la hidrólisis por beta-lactamasa que la ampicilina.
Los compuestos similares incluyen:
Las propiedades únicas de la ciclacilina la convierten en un antibiótico valioso, aunque ha sido reemplazada en gran medida por tratamientos más nuevos .
Actividad Biológica
Cyclacillin, a semisynthetic penicillin antibiotic, is noted for its improved resistance to beta-lactamases compared to traditional penicillins like ampicillin. This compound exhibits a range of biological activities that make it significant in the treatment of bacterial infections. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.
This compound's bactericidal activity primarily arises from its ability to inhibit cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of the bacterial cell wall structure. The inhibition of PBPs leads to cell lysis and death of the bacteria. This compound shows affinity for several PBPs, including:
- PBP 1A : Inhibitor in Streptococcus pneumoniae
- PBP 2a : Inhibitor in Staphylococcus aureus
- PBP 3 : Inhibitor in various Gram-positive and Gram-negative bacteria .
Pharmacokinetics
This compound has several pharmacokinetic properties that enhance its clinical utility:
- Absorption : It is moderately absorbed when administered orally, with bioavailability significantly higher than that of ampicillin.
- Protein Binding : Less than 25% protein binding allows for a greater proportion of the drug to remain active in circulation.
- Half-Life : Although specific half-life data are not available, this compound is known for its effective serum concentration levels after administration .
Comparative Studies
Several clinical trials have assessed this compound's efficacy compared to amoxicillin and ampicillin:
- Acute Bacterial Maxillary Sinusitis Study :
-
General Infections Study :
- A large-scale double-blind study involving 2,581 patients found no significant difference in clinical response or bacterial eradication between this compound and ampicillin.
- Adverse effects were reported to be approximately twice as frequent in patients treated with ampicillin compared to those receiving this compound .
Case Studies
A notable case study involved the treatment of patients with genitourinary tract infections using this compound. The study highlighted its comparable efficacy to ampicillin while demonstrating a significantly lower incidence of side effects such as diarrhea and rash .
Summary Table of Key Findings
Feature | This compound | Amoxicillin | Ampicillin |
---|---|---|---|
Bioavailability | Moderate | High | Moderate |
Resistance | More resistant to beta-lactamases | Less resistant | Less resistant |
Clinical Cure Rate | 91% (sinusitis study) | 91% (sinusitis study) | Variable |
Adverse Effects | Lower incidence | Higher incidence | Higher incidence |
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBLNBBNRORJKI-WCABBAIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022861 | |
Record name | Cyclacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+00 g/L | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3485-14-1 | |
Record name | Cyclacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3485-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclacillin [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ciclacillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclacillin exert its antibacterial effect?
A1: this compound, a semi-synthetic aminocyclohexylpenicillin antibiotic, disrupts bacterial cell wall synthesis. [] It accomplishes this by binding to specific penicillin-binding proteins (PBPs). [] These proteins are crucial enzymes involved in the transpeptidation step of peptidoglycan synthesis, a vital component of the bacterial cell wall. [, ] By inhibiting transpeptidation, this compound weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: Is this compound considered a bactericidal or bacteriostatic antibiotic?
A2: this compound exhibits a bactericidal mechanism of action. [, ] This means it actively kills bacteria, as opposed to merely inhibiting their growth like bacteriostatic antibiotics. It achieves bacterial killing at concentrations close to its minimum inhibitory concentration (MIC). []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an aminocyclohexylpenicillin. Based on this information and general chemical knowledge, it can be deduced that this compound is a derivative of 6-aminopenicillanic acid with an aminocyclohexyl group attached to the acyl side chain.
Q4: How is this compound absorbed in the body?
A4: this compound exhibits superior absorption characteristics compared to Ampicillin. [, , ] It is absorbed more rapidly and achieves significantly higher serum concentrations after oral administration. [, , ] Furthermore, food intake does not significantly affect the serum concentrations of this compound. [] Studies in infants demonstrated similar serum levels after oral administration of this compound suspension, regardless of fasting or milk-fed states. []
Q5: How is this compound distributed in the body?
A5: Although specific details on this compound's tissue distribution are limited within the provided research, one study investigated its distribution within the oral cavity. [] The study demonstrated that this compound effectively reached various oral tissues, including gingiva, tongue, dental pulp, submandibular lymph nodes, submandibular gland, and parotid gland, following administration. []
Q6: How is this compound metabolized and excreted?
A6: this compound is primarily excreted via the renal route, resulting in high urinary concentrations. [, ] Approximately 67% of the drug is excreted unchanged in the urine, while 17% is metabolized into penicilloic acid. [] A smaller fraction (2%) is metabolized into 1-aminocyclohexanecarboxylic acid. [] Most of the excretion occurs within 6 hours of administration. []
Q7: How does this compound’s in vivo efficacy compare to its in vitro activity?
A7: Interestingly, this compound often demonstrates superior therapeutic efficacy in vivo compared to what its in vitro susceptibility data might suggest. [, , ] For instance, while in vitro data may indicate a certain level of resistance, this compound can still effectively treat infections caused by these organisms in animal models. [, , ] This highlights the importance of considering all relevant biological parameters, not just in vitro data, when evaluating this compound’s clinical potential.
Q8: Has this compound been studied in clinical trials?
A8: Yes, this compound has been investigated in several clinical trials for various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. [, , , , , ] The results of these trials generally indicate that this compound is clinically effective in treating these infections, with efficacy comparable to other antibiotics like Ampicillin and Amoxicillin. [, , , , , ]
Q9: What are the known mechanisms of resistance to this compound?
A9: The primary mechanism of resistance to this compound involves the production of β-lactamases by resistant bacteria. [, ] These enzymes can inactivate this compound by hydrolyzing its β-lactam ring, rendering it ineffective. [, ] While this compound shows better resistance to some β-lactamases compared to Ampicillin, it remains susceptible to others. [, ]
Q10: Does cross-resistance exist between this compound and other antibiotics?
A10: Cross-resistance can occur between this compound and other β-lactam antibiotics, particularly those within the penicillin class. [] This is primarily driven by shared resistance mechanisms, most notably the production of β-lactamases. [] If a bacterial strain develops resistance to one β-lactam antibiotic due to β-lactamase production, it’s likely to show reduced susceptibility to this compound as well.
Q11: How stable is this compound under different conditions?
A11: this compound stability is influenced by pH. [] Its degradation follows pseudo-first-order kinetics within a specific pH range (0.30–10.50). [] Interestingly, at its isoelectric point (pI), this compound exists predominantly as a zwitterion, exhibiting maximum stability and minimum water solubility. [] This behavior is analogous to that of aliphatic amino acids. []
Q12: What formulation strategies can improve this compound's stability, solubility, or bioavailability?
A12: While the provided research does not delve into specific formulation strategies for this compound, it does highlight the challenges posed by its pH-dependent stability and solubility. [, ] Based on this, potential formulation approaches could involve:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.